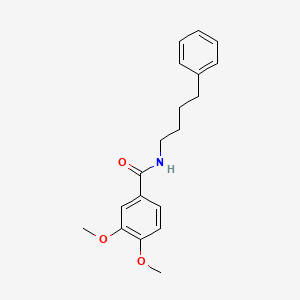

![molecular formula C15H25N3O2S2 B4626574 N-[3-(4-甲基-1-哌嗪基)丙基]-4-(甲硫基)苯磺酰胺](/img/structure/B4626574.png)

N-[3-(4-甲基-1-哌嗪基)丙基]-4-(甲硫基)苯磺酰胺

描述

"N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide" is a chemical compound that falls within the class of benzenesulfonamides, which are known for their diverse pharmacological activities. This class of compounds often contains piperazine heterocycles, which contribute significantly to their properties and potential applications.

Synthesis Analysis

- The synthesis of benzenesulfonamide compounds, particularly those containing piperazine rings, typically involves reactions of aminoguanidines with appropriate hydrates in acidic conditions, as demonstrated in similar compounds (Żołnowska et al., 2016).

Molecular Structure Analysis

- The molecular structure of benzenesulfonamide compounds has been analyzed using X-ray crystallography and density functional theory (DFT). These analyses often reveal interesting aspects of the molecular geometry and intermolecular interactions, as seen in studies of similar compounds (Xiao et al., 2022).

Chemical Reactions and Properties

- Benzenesulfonamide compounds, including those with piperazine rings, exhibit a range of chemical reactions, largely influenced by their functional groups. These reactions can include interactions with amines, acids, and other organic molecules, forming various derivatives with distinct properties (Röver et al., 1997).

Physical Properties Analysis

- The physical properties of benzenesulfonamide derivatives can be characterized by their crystalline structures, melting points, and solubility. These properties are typically determined through crystallography and spectroscopic methods, as seen in studies of similar benzenesulfonamide compounds (Kumar et al., 2007).

科学研究应用

认知增强特性

相关磺酰胺衍生物(如 SB-399885)研究的一个重要领域探索了它们作为 5-HT6 受体拮抗剂的作用,具有潜在的认知增强特性。研究表明,像 SB-399885 这样的化合物可以逆转东莨菪碱诱导的大鼠新物体识别范式中的缺陷,并改善老年大鼠的空间学习,这可能是由胆碱能功能增强介导的。这些发现表明在以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)中具有治疗作用 (Hirst 等人,2006 年)。

抗氧化剂和酶抑制剂特性

另一项研究重点介绍了含有 1,3,5-三嗪部分的苯磺酰胺的抗氧化特性。这些化合物表现出适度的 DPPH 自由基清除和金属螯合活性。此外,它们还表现出对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶(与神经退行性疾病和色素沉着障碍相关的酶)的抑制活性。这些发现表明这些化合物在治疗阿尔茨海默病、帕金森病和色素沉着障碍等疾病中的潜力 (Lolak 等人,2020 年)。

抗惊厥和抗癌作用的碳酸酐酶抑制

磺酰胺衍生物已被发现是人碳酸酐酶同工酶的强效抑制剂,包括 hCA I、II、VII 和 XII。某些衍生物对 hCA II 和 VII(参与癫痫发生的同工型)表现出低纳摩尔抑制活性。这表明它们具有作为抗惊厥剂的潜力。此外,一些衍生物在癫痫发作保护中表现出疗效,并且在亚急性毒性研究中无毒,表明它们有望进一步开发为抗癫痫药物。此外,它们对肿瘤相关 hCA IX 和 XII 同工型的抑制活性将这些化合物定位为潜在的抗癌剂,特别是用于治疗缺氧性肿瘤 (Mishra 等人,2017 年)。

属性

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)propyl]-4-methylsulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S2/c1-17-10-12-18(13-11-17)9-3-8-16-22(19,20)15-6-4-14(21-2)5-7-15/h4-7,16H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMYMHFRRYNABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methylpiperazin-1-yl)propyl]-4-(methylsulfanyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4626502.png)

![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)

![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4626521.png)

![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)

![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)

![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)

![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)